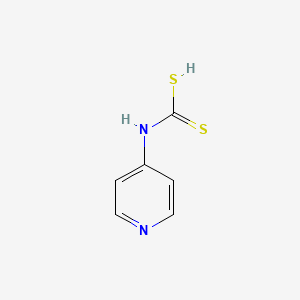
beta-D-tagatofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-tagatofuranose: is a rare natural hexoketose and an isomer of D-galactose. It is one of the cyclic forms of D-tagatose, specifically the furanose form. This compound is found in small quantities in various foods such as sterilized and powdered cow’s milk, hot cocoa, and a variety of cheeses, yogurts, and other dairy products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-D-tagatofuranose can be synthesized from D-galactose using a chemical method with a calcium catalyst. this method has disadvantages such as complex purification steps, chemical waste formation, and by-products formation .
Industrial Production Methods: Biological production of this compound using L-arabinose isomerase has been studied intensively. This enzyme catalyzes the conversion of D-galactose to D-tagatose, owing to the similar configurations of the substrates . The reaction conditions, protein engineering, and immobilization on L-arabinose isomerase are optimized for effective production .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-tagatofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.
Substitution: Substitution reactions can be carried out using reagents like halogens under specific conditions.
Major Products: The major products formed from these reactions include derivatives of this compound, such as its oxidized or reduced forms, and substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
Beta-D-tagatofuranose has various applications in scientific research:
Chemistry: It is used as an intermediate for the synthesis of other optically active compounds.
Biology: It serves as a plant metabolite and is involved in various metabolic reactions in plants.
Medicine: this compound is explored for its potential health benefits and as a low-calorie sweetener.
Industry: It is used as an additive in detergent, cosmetic, and pharmaceutical formulations.
Mecanismo De Acción
The mechanism by which beta-D-tagatofuranose exerts its effects involves its role as a reducing sugar. It participates in browning reactions during heat treatment, which is significant in food processing . The molecular targets and pathways involved include its interaction with enzymes like L-arabinose isomerase, which catalyzes its conversion from D-galactose .
Comparación Con Compuestos Similares
D-galactose: An isomer of beta-D-tagatofuranose and a precursor in its synthesis.
D-fructose: Another hexoketose with similar properties but different applications.
D-glucose: A common hexose sugar with different metabolic pathways.
Uniqueness: this compound is unique due to its rare natural occurrence and its specific applications as a low-calorie sweetener and intermediate in the synthesis of optically active compounds .
Propiedades
Número CAS |
40461-86-7 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m1/s1 |
Clave InChI |
RFSUNEUAIZKAJO-DPYQTVNSSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@](O1)(CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


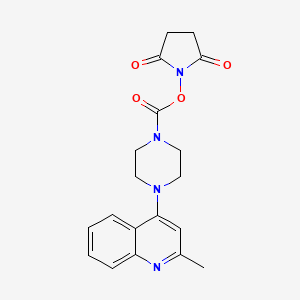
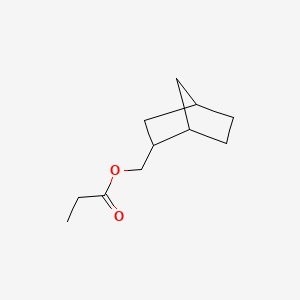
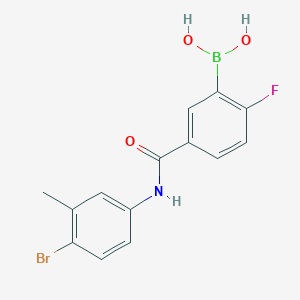
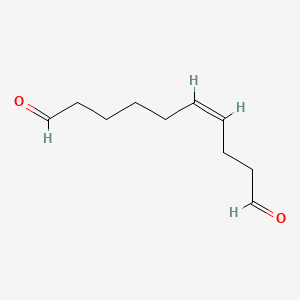

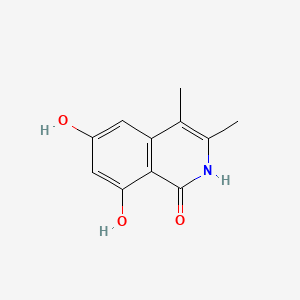




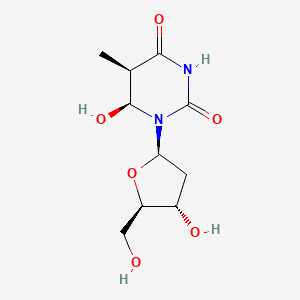
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
